molecular formula C7H10F3N3O3 B3059966 [(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]amine trifluoroacetate CAS No. 1559062-03-1

[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]amine trifluoroacetate

Cat. No.: B3059966
CAS No.: 1559062-03-1
M. Wt: 241.17
InChI Key: ZKZCFYPHRYZRLG-UHFFFAOYSA-N
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Description

[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]amine trifluoroacetate is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]amine trifluoroacetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl hydrazinecarboxylate with nitriles under acidic conditions to form the oxadiazole ring. The resulting intermediate is then treated with trifluoroacetic acid to obtain the trifluoroacetate salt .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]amine trifluoroacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxadiazoles, amines, and other functionalized derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]amine trifluoroacetate is unique due to the presence of the trifluoroacetate group, which can enhance its solubility and stability. This makes it particularly useful in applications where these properties are desirable .

Properties

IUPAC Name

(3-ethyl-1,2,4-oxadiazol-5-yl)methanamine;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O.C2HF3O2/c1-2-4-7-5(3-6)9-8-4;3-2(4,5)1(6)7/h2-3,6H2,1H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKZCFYPHRYZRLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=N1)CN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1559062-03-1
Record name 1,2,4-Oxadiazole-5-methanamine, 3-ethyl-, 2,2,2-trifluoroacetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1559062-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]amine trifluoroacetate
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[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]amine trifluoroacetate
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Reactant of Route 6
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[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]amine trifluoroacetate

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